
1-(2-methoxybenzoyl)-4-(3-pyridinylmethyl)piperazine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-methoxybenzoyl)-4-(3-pyridinylmethyl)piperazine oxalate is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields such as medicinal chemistry, pharmacology, and biochemistry. This compound is also known by its other names, including MPPO, P4MP, and N-[2-(2-methoxybenzoyl)-4-(3-pyridinylmethyl)piperazin-1-yl] oxalate.
Mécanisme D'action
The exact mechanism of action of 1-(2-methoxybenzoyl)-4-(3-pyridinylmethyl)piperazine oxalate is not fully understood. However, it has been suggested that the compound may act by modulating the levels of certain neurotransmitters in the brain, such as serotonin and dopamine. It has also been proposed that the compound may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
1-(2-methoxybenzoyl)-4-(3-pyridinylmethyl)piperazine oxalate has been found to have several biochemical and physiological effects. In animal studies, the compound has been shown to increase the levels of certain neurotransmitters such as serotonin and dopamine, which are known to play a role in mood regulation. The compound has also been found to have potent anticonvulsant activity, which may be due to its ability to modulate the activity of certain ion channels in the brain. In addition, 1-(2-methoxybenzoyl)-4-(3-pyridinylmethyl)piperazine oxalate has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis (programmed cell death) and inhibiting angiogenesis (the formation of new blood vessels).
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(2-methoxybenzoyl)-4-(3-pyridinylmethyl)piperazine oxalate in lab experiments is its potent activity against various types of cancer cells. This makes it a promising candidate for the development of new anticancer drugs. Another advantage is its ability to modulate the levels of certain neurotransmitters, which makes it a potential candidate for the treatment of mood disorders such as anxiety and depression. However, one of the limitations of using this compound is its relatively low solubility in water, which may make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions that could be explored in the study of 1-(2-methoxybenzoyl)-4-(3-pyridinylmethyl)piperazine oxalate. One potential direction is the development of new anticancer drugs based on the structure of this compound. Another direction is the exploration of the compound's potential use in the treatment of mood disorders such as anxiety and depression. Additionally, further research could be conducted to better understand the compound's mechanism of action and to identify potential targets for drug development.
Méthodes De Synthèse
The synthesis of 1-(2-methoxybenzoyl)-4-(3-pyridinylmethyl)piperazine oxalate involves the reaction of 2-methoxybenzoic acid with 1-(3-pyridinylmethyl)-4-piperazinecarboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction mixture is then treated with oxalic acid to form the oxalate salt of the compound. This method has been reported in several research articles and has been found to be efficient and reproducible.
Applications De Recherche Scientifique
1-(2-methoxybenzoyl)-4-(3-pyridinylmethyl)piperazine oxalate has been extensively studied for its potential application in medicinal chemistry and pharmacology. It has been reported to exhibit potent anticonvulsant, anxiolytic, and antidepressant activities in animal models. The compound has also been found to have significant activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. In addition, 1-(2-methoxybenzoyl)-4-(3-pyridinylmethyl)piperazine oxalate has been studied for its potential use as a diagnostic tool for Alzheimer's disease.
Propriétés
IUPAC Name |
(2-methoxyphenyl)-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2.C2H2O4/c1-23-17-7-3-2-6-16(17)18(22)21-11-9-20(10-12-21)14-15-5-4-8-19-13-15;3-1(4)2(5)6/h2-8,13H,9-12,14H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPROREQILFNNLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=CN=CC=C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxy-phenyl)-(4-pyridin-3-ylmethyl-piperazin-1-yl)-methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-acetyl-3-({4-[(3,5-dibromo-2-hydroxybenzylidene)amino]phenyl}imino)-7-nitro-1-indanone](/img/structure/B5231180.png)
![ethyl 6-bromo-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate](/img/structure/B5231183.png)
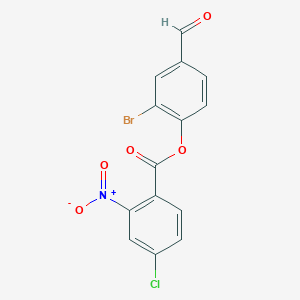
![1-(2-fluorophenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5231213.png)
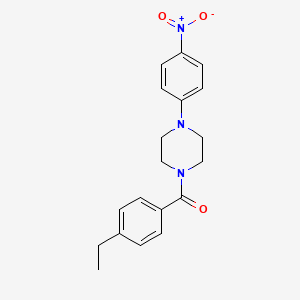
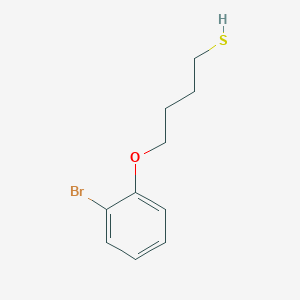

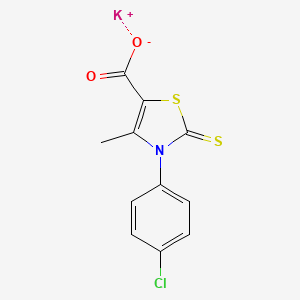
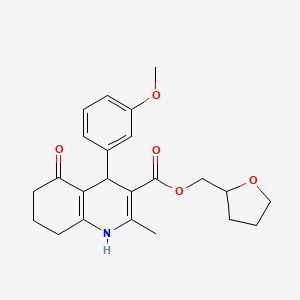
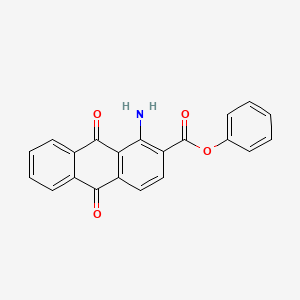
![4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-2-methyl-1(2H)-isoquinolinone](/img/structure/B5231271.png)
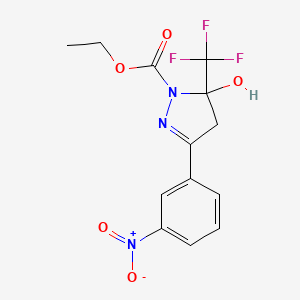

![4-[2-(4-hydroxy-3-methoxybenzoyl)carbonohydrazonoyl]-2-methoxyphenyl benzoate](/img/structure/B5231290.png)